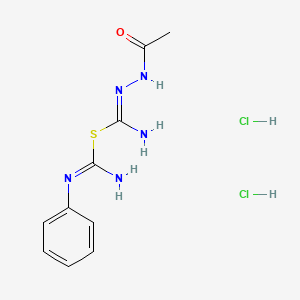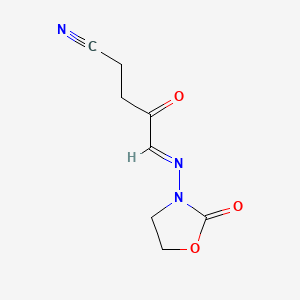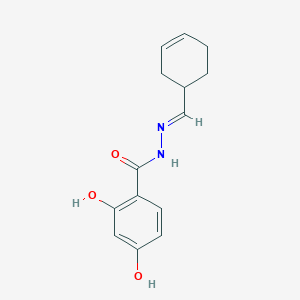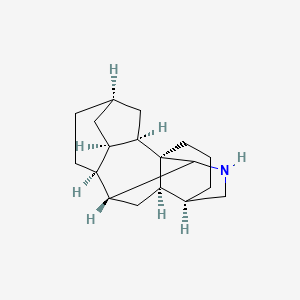
Aconitane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aconitane is a diterpene alkaloid and a terpene alkaloid fundamental parent.
Aplicaciones Científicas De Investigación
Hypoglycemic Activity : Aconitans, including aconitan A, from Aconitum carmichaeli roots exhibit hypoglycemic effects. These compounds do not affect plasma insulin levels but influence certain hepatic enzyme activities, contributing to their hypoglycemic action (Hikino et al., 1989).
Sodium Channel Activity : Aconitum alkaloids have been studied for their effects on Nav 1.2 sodium channels. Certain aconitane alkaloids like pyroaconitine and ajacine significantly inhibit these channels, which is relevant for understanding their toxicological and pharmacological properties (Borcsa et al., 2014).
Cytotoxic Activities : New this compound-type C19-diterpenoid alkaloids isolated from Aconitum taipaicum have shown impressive cytotoxic activities, indicating their potential in cancer research (Guo et al., 2014).
Diterpenoid Alkaloid Glycosides : Research on glycosidic diterpenoid alkaloids from Aconitum species has led to the discovery of new compounds with unprecedented structures, contributing to our understanding of the chemical diversity and potential therapeutic applications of these plants (Meng et al., 2017).
Neurotoxicity Mechanisms : Studies on Aconitum-induced neurotoxicity in PC12 cells have revealed that Aconitum can evoke dopamine release and induce oxidative stress, leading to cellular damage. This research provides insights into the neurotoxic mechanisms of Aconitum and its alkaloids (Zhao et al., 2010).
Potassium Channel Blocking : Aconitine, an Aconitum alkaloid, blocks HERG and Kv1.5 potassium channels, which might explain its pro-arrhythmic effects and contribute to understanding its cardiovascular toxicity (Li et al., 2010).
Propiedades
Fórmula molecular |
C18H27N |
|---|---|
Peso molecular |
257.4 g/mol |
Nombre IUPAC |
(1R,2R,3R,5R,8S,9R,13R,17R)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane |
InChI |
InChI=1S/C18H27N/c1-2-11-9-19-17-14-8-15(11)18(17,5-1)16-7-10-3-4-12(14)13(16)6-10/h10-17,19H,1-9H2/t10-,11+,12+,13-,14-,15-,16-,17?,18+/m1/s1 |
Clave InChI |
YGJXLMNSTLJAMX-GCUFGPJWSA-N |
SMILES isomérico |
C1C[C@H]2CNC3[C@@H]4C[C@H]2[C@@]3(C1)[C@@H]5C[C@@H]6CC[C@H]4[C@H]5C6 |
SMILES |
C1CC2CNC3C4CC2C3(C1)C5CC6CCC4C5C6 |
SMILES canónico |
C1CC2CNC3C4CC2C3(C1)C5CC6CCC4C5C6 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-[1-[[2'-[[(Isopentyloxycarbonyl)amino]sulfonyl]-3-fluoro-1,1'-biphenyl-4-yl]methyl]-4-ethyl-2-propyl-1H-imidazol-5-yl]-3-oxopropyl]-N-(3-pyridyl)butyramide](/img/structure/B1242110.png)
![(19E,21E,23Z,25Z,27E,29E,31E)-33-[(3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,11,13,37-heptahydroxy-18-methyl-15-oxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B1242111.png)
![1-[(2R)-2-(1,3-Benzodioxol-4-yl)heptyl]-3-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B1242112.png)
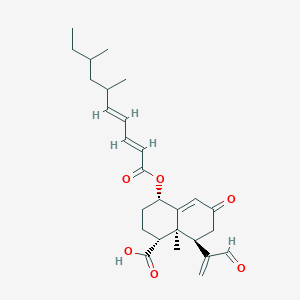

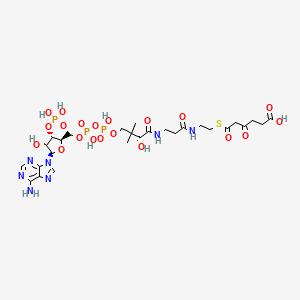
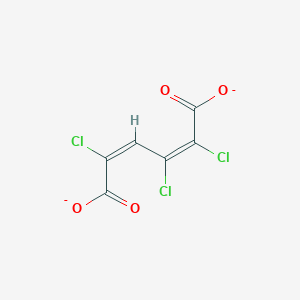
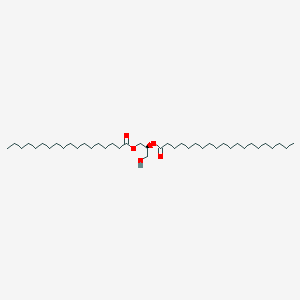
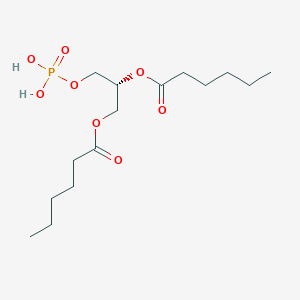

![6-[(2-fluorophenyl)methyl]-5-methyl-N-(3-methylbutyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1242127.png)
